![molecular formula C20H26N4O4S B2709640 N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 897620-25-6](/img/structure/B2709640.png)
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Properties
Ethyl-Substituted Stilbazolium Derivatives for Second-Order Nonlinear Optics
Research on ethyl-substituted stilbazolium derivatives, similar in structure to the compound , has shown significant promise in the field of second-order nonlinear optics (NLO). These compounds demonstrate enhanced solubility in organic solvents and substantial second harmonic generation (SHG) activity. Notably, specific derivatives like ethyl-substituted pyridinium p-nitrobenzenesulfonate exhibited an off-diagonal d component significantly larger than that of their methyl-substituted counterparts, indicating superior NLO properties (S. Okada et al., 2003).
Crystal Engineering for Optoelectronic Applications
Preparation, Properties, and Structures of Stilbazolium Derivatives
The synthesis and characterization of stilbazolium derivatives with various counter anions revealed their potential for optoelectronic applications. These compounds exhibit large NLO properties and ease of crystal growth, making them suitable for use in optoelectronic devices. The study of property variation through anion exchange provides insights into designing compounds with desired physical properties for specific applications (J. Ogawa et al., 2008).
Molecular Interactions and Structural Characterization
Synthesis, Characterization, and Computational Study of Newly Synthesized Sulfonamide Molecule
A novel compound, synthesized from dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, was extensively studied for its structural and electronic properties. Through spectroscopic tools and computational methods, the research provided detailed insights into the molecule's intermolecular interactions, stability, and reactivity. This work underscores the importance of comprehensive molecular characterization in developing compounds for various scientific applications (P. Murthy et al., 2018).
Environmental Sensing and Analysis
Reaction-Based Fluorescent Probe for Selective Discrimination of Thiophenols
A study on the development of a reaction-based fluorescent probe for distinguishing thiophenols from aliphatic thiols showcased the compound's potential in environmental sensing. The probe demonstrated high sensitivity, selectivity, and a remarkable off/on signal ratio, highlighting the compound's application in detecting toxic and biologically active substances in water samples (Z. Wang et al., 2012).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-22(2)17-7-5-16(6-8-17)20(23-13-3-4-14-23)15-21-29(27,28)19-11-9-18(10-12-19)24(25)26/h5-12,20-21H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILFXZFIAVITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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